5,9-Dioxaspiro[3.5]nonan-7-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5,9-dioxaspiro[3.5]nonan-7-ol |
InChI |
InChI=1S/C7H12O3/c8-6-4-9-7(10-5-6)2-1-3-7/h6,8H,1-5H2 |
InChI Key |
RWRUYDWOKIKMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)OCC(CO2)O |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 5,9 Dioxaspiro 3.5 Nonan 7 Ol
Reactions Involving the Secondary Hydroxyl Functionality
The secondary hydroxyl group on the cyclobutane (B1203170) ring is a primary site for chemical modification. Common reactions include oxidation, esterification, and etherification.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5,9-dioxaspiro[3.5]nonan-7-one. A variety of oxidizing agents can be employed for this transformation. cdnsciencepub.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often preferred to avoid over-oxidation. Stronger oxidants, such as those based on chromium(VI) or ruthenium, can also be effective. cdnsciencepub.comresearchgate.net The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. Two-electron transfer oxidants are known to convert cyclobutanol (B46151) to cyclobutanone (B123998) as the sole product. cdnsciencepub.com
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. A wide range of ester derivatives can be synthesized, which can modify the compound's physical and biological properties. medcraveonline.com
Etherification: Ether derivatives can be prepared through reactions such as the Williamson ether synthesis. researchgate.netru.nl This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed addition of the alcohol to an alkene. acs.orgnih.gov
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | PCC, CH2Cl2 | 5,9-Dioxaspiro[3.5]nonan-7-one |
| Oxidation | H2CrO4, H2SO4 | 5,9-Dioxaspiro[3.5]nonan-7-one |
| Esterification | R-COOH, acid catalyst | 5,9-Dioxaspiro[3.5]nonan-7-yl ester |
| Etherification | 1. NaH; 2. R-X | 7-Alkoxy-5,9-dioxaspiro[3.5]nonane |
Transformations at the Spiroketal Linkage and Ring System Integrity
Spiroketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. thieme-connect.de The stability of the 5,9-dioxaspiro[3.5]nonane system will be influenced by the strain in the four-membered cyclobutane ring.
The spiroketal can be cleaved by treatment with aqueous acid to yield the corresponding dihydroxy ketone. The equilibrium between the spiroketal and the open-chain form can be influenced by the reaction conditions and the nature of the substituents. nih.gov In some cases, the ring-opened product may undergo further reactions.
Functionalization and Derivatization of the Cyclobutane and Tetrahydropyran (B127337) Moieties
Beyond the reactions of the hydroxyl group, both the cyclobutane and tetrahydropyran rings can be functionalized, although this is generally more challenging.
Cyclobutane Moiety: The cyclobutane ring is characterized by significant ring strain, which can influence its reactivity. nih.govpharmaguideline.com Ring-opening reactions of cyclobutanes can occur under certain conditions, such as hydrogenation at elevated temperatures and pressures. pharmaguideline.com Functionalization can also be achieved through radical reactions or by the introduction of activating groups.
Tetrahydropyran Moiety: The tetrahydropyran ring is generally more stable than the cyclobutane ring. Functionalization can be achieved by targeting the C-H bonds, although this often requires harsh conditions and may lack selectivity. The synthesis of derivatives often involves starting from pre-functionalized tetrahydropyran precursors. acs.org
Mechanistic Investigations of Chemical Reactions involving Dioxaspiro[3.5]nonane Scaffolds
The mechanisms of reactions involving dioxaspiro[3.5]nonane scaffolds are of interest for understanding and controlling their reactivity. For instance, the acid-catalyzed hydrolysis of the spiroketal proceeds through a protonation step, followed by ring opening to form a stabilized carbocation intermediate. thieme-connect.de
The stereochemical outcome of reactions at the hydroxyl group can be influenced by the rigid spirocyclic structure. The approach of reagents can be sterically hindered by one face of the molecule, leading to diastereoselective transformations.
Mechanistic studies of related spiroketal systems have revealed the importance of conformational effects and the anomeric effect in determining their stability and reactivity. nih.gov These principles are also expected to apply to the 5,9-dioxaspiro[3.5]nonane system.
Exploration of Novel Reaction Pathways for Advanced Chemical Synthesis
The unique structural features of 5,9-Dioxaspiro[3.5]nonan-7-ol make it an interesting building block for the synthesis of more complex molecules. Novel reaction pathways could be explored to take advantage of its inherent reactivity.
For example, the ring strain of the cyclobutane ring could be exploited in ring-expansion reactions to generate larger ring systems. nih.gov The spiroketal could also be used as a template to control the stereochemistry of reactions on appended side chains.
Furthermore, the development of catalytic methods for the selective functionalization of the C-H bonds in both the cyclobutane and tetrahydropyran rings would open up new avenues for the synthesis of novel derivatives. The use of this compound as a scaffold in diversity-oriented synthesis could lead to the discovery of new bioactive compounds. mskcc.org
Advanced Spectroscopic and Structural Elucidation
Elucidation of Relative and Absolute Stereochemistry via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of organic molecules. For 5,9-Dioxaspiro[3.5]nonan-7-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals.
To establish the relative stereochemistry of the hydroxyl group at the C7 position relative to the spirocyclic system, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would be critical. These experiments detect through-space correlations between protons that are in close proximity. For instance, irradiation of the proton at C7 (H7) would be expected to show an NOE correlation to specific axial or equatorial protons on the cyclohexane (B81311) ring and the oxetane (B1205548) ring, depending on its own orientation (axial or equatorial). By mapping these spatial relationships, the relative configuration of the stereocenter can be determined.
Determining the absolute stereochemistry would necessitate either the use of chiral derivatizing agents (e.g., Mosher's acid) to create diastereomeric esters, which would exhibit distinguishable NMR spectra, or the synthesis of the compound from a chiral precursor of known absolute configuration.
Hypothetical ¹H NMR Data Table for a Diastereomer of this compound (Note: This data is illustrative and not based on experimental results.)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| H-6a, H-8a | 4.85 | d | 6.5 | Oxetane CH₂ (axial) |
| H-6e, H-8e | 4.70 | d | 6.5 | Oxetane CH₂ (equatorial) |
| H-7 | 3.95 | m | - | CH-OH |
| H-1a, H-4a | 1.80 | m | - | Cyclohexane CH₂ (axial) |
| H-1e, H-4e | 1.65 | m | - | Cyclohexane CH₂ (equatorial) |
| H-2a, H-3a | 1.50 | m | - | Cyclohexane CH₂ (axial) |
| H-2e, H-3e | 1.35 | m | - | Cyclohexane CH₂ (equatorial) |
Conformational Analysis of the Spiro[3.5]nonane Ring System using Advanced NMR Techniques
The spiro[3.5]nonane ring system, which combines a strained four-membered oxetane ring with a flexible six-membered cyclohexane ring, presents a fascinating conformational challenge. The cyclohexane ring can adopt chair, boat, or twist-boat conformations, and the preferred conformation will be influenced by the rigid spiro-fused oxetane.
Advanced NMR techniques, such as variable temperature (VT) NMR, would be employed to study the dynamic processes of ring-flipping in the cyclohexane moiety. By analyzing the changes in chemical shifts and coupling constants at different temperatures, the energy barrier for conformational inversion can be calculated. Coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra are particularly informative, as their magnitude can be related to dihedral angles via the Karplus equation, providing quantitative insights into the ring's geometry.
Mass Spectrometry (MS) for Fragmentation Pathway Studies and Isomeric Differentiation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₇H₁₂O₃).
Electron ionization (EI) mass spectrometry would be used to study its fragmentation pathways. Characteristic fragmentation would likely involve the loss of a water molecule (M-18) from the alcohol, α-cleavage adjacent to the hydroxyl group, and ring-opening or fragmentation of the oxetane and cyclohexane rings. The strained oxetane ring, in particular, may lead to unique fragmentation patterns under EI conditions. Differentiating between isomers would be possible by comparing their unique fragmentation patterns, which serve as a molecular fingerprint.
Predicted Mass Spectrometry Data Table (Note: Based on general fragmentation patterns for alcohols and cyclic ethers.)
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 144 | [M]⁺ | Molecular Ion |
| 126 | [M-H₂O]⁺ | Loss of water |
| 115 | [M-CHO]⁺ | α-cleavage |
| 98 | [M-CH₂O₂]⁺ | Oxetane ring fragmentation |
| 85 | [C₅H₉O]⁺ | Cleavage of cyclohexane ring |
Vibrational Spectroscopy (Infrared and Raman) in Probing Molecular Structure and Bonding Interactions
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. In the IR spectrum of this compound, a broad absorption band would be expected in the range of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The C-O stretching vibrations of the alcohol and the two ether linkages in the spiro system would appear in the fingerprint region (1000-1300 cm⁻¹). The C-H stretching of the sp³ hybridized carbons would be observed just below 3000 cm⁻¹. The strained C-O-C bond of the oxetane ring may also give rise to a characteristic absorption band. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the carbon skeleton.
Chromatographic Techniques (GC, HPLC, UPLC) for Purity Assessment and Reaction Monitoring in Complex Synthetic Sequences
Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and intermediates, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), especially with a chiral stationary phase, would be the methods of choice for separating enantiomers of this compound and determining the enantiomeric excess (ee) in an asymmetric synthesis. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), would be suitable for analyzing the purity of this relatively volatile alcohol and for monitoring the progress of its synthesis. The retention time in any chromatographic system is a key characteristic used for identification and purity assessment.
Theoretical and Computational Investigations of 5,9 Dioxaspiro 3.5 Nonan 7 Ol
Quantum Chemical Calculations for Electronic Structure and Stability Analysis
Quantum chemical calculations are fundamental to understanding the electronic distribution and inherent stability of 5,9-Dioxaspiro[3.5]nonan-7-ol. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of spiroketal systems.
Electronic Structure: Calculations can determine the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized around the oxygen atoms, particularly the hydroxyl group, while the LUMO would be distributed across the C-O antibonding orbitals.
Stability Analysis: The stability of the spiroketal core is significantly influenced by stereoelectronic effects, most notably the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent on a pyranoid ring to occupy the axial position, which allows for a stabilizing hyperconjugative interaction between an oxygen lone pair and an adjacent C-O σ* antibonding orbital. illinois.edu In the case of this compound, quantum calculations can quantify the energetic stabilization provided by such anomeric interactions.
Table 6.1.1: Representative Calculated Electronic Properties for a Dioxaspiro[3.5]nonane System
| Property | Representative Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity |
Note: These values are illustrative for a generic dioxaspiro[3.5]nonane structure and would be specifically calculated for the 7-ol derivative.
Conformational Landscape Exploration and Energy Minima Determination of Dioxaspiro[3.5]nonanes
The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations. Computational methods are essential for mapping this conformational landscape to identify the most stable, low-energy structures (energy minima).
The six-membered tetrahydropyran (B127337) ring can adopt several conformations, such as chair, boat, and twist-boat. For each of these, the hydroxyl group at the C7 position can be in either an axial or equatorial orientation. A systematic conformational search, often using molecular mechanics followed by higher-level quantum chemistry optimization (like DFT), is performed to locate all possible stable conformers. escholarship.org
The relative energies of these conformers are determined by a balance of factors:
Anomeric Effects: As mentioned, conformations that maximize anomeric stabilization are generally favored. illinois.edunih.gov
Steric Hindrance: Repulsions between bulky groups favor conformations where these groups are further apart. The equatorial position is typically preferred for substituents to minimize steric clashes.
Ring Strain: The inherent strain of the four-membered ring influences the preferred geometry of the six-membered ring.
Intramolecular Hydrogen Bonding: The hydroxyl group can potentially form a hydrogen bond with one of the spiroketal oxygen atoms, which would significantly stabilize certain conformations.
Computational analysis reveals the relative populations of each conformer at a given temperature, providing a detailed picture of the molecule's preferred shapes.
Table 6.2.1: Illustrative Relative Energies of Dioxaspiro[3.5]nonan-7-ol Conformers
| Conformer (Six-Membered Ring) | OH Position | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|
| Chair | Equatorial | 0.00 | Minimized steric strain |
| Chair | Axial | 0.85 | Anomeric stabilization vs. 1,3-diaxial interactions |
| Twist-Boat | Equatorial | 4.50 | Higher ring strain |
Note: These are hypothetical energy values used for illustration. Actual values would result from specific calculations.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent. escholarship.org
Dynamic Behavior: MD simulations can track the transitions between different conformations, revealing the energy barriers for these changes and the timescales on which they occur. This is particularly useful for understanding the flexibility of the spiroketal system, especially the interplay between the rigid oxetane (B1205548) ring and the more flexible tetrahydropyran ring.
Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water or an organic solvent), MD can elucidate the nature of solute-solvent interactions. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of a structured solvent shell around it. The spiroketal oxygen atoms also act as hydrogen bond acceptors. Understanding these interactions is critical for predicting properties like solubility and how the molecule might interact with biological targets.
Computational Studies on Reaction Mechanisms and Transition States for Spiroketal Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and transformation of spiroketals. researchgate.netrsc.org For a molecule like this compound, this could involve studying its synthesis via spiroketalization or its subsequent reactions.
The process involves mapping the potential energy surface (PES) that connects reactants to products. solubilityofthings.com Key points on this surface are the transition states—the highest energy points along the reaction pathway. wikipedia.org Locating the structure of a transition state and calculating its energy is crucial for determining the reaction's activation energy, which governs the reaction rate.
For spiroketalization, computational studies can:
Compare different pathways: For example, comparing acid-catalyzed versus base-catalyzed mechanisms to determine which is more energetically favorable.
Explain stereoselectivity: By calculating the activation energies for pathways leading to different stereoisomers, researchers can predict and explain why one product is formed preferentially. nih.govnih.gov
Analyze intermediates: The calculations can identify and characterize any reaction intermediates, which are temporary, stable species formed during the reaction. solubilityofthings.com
These studies provide a molecular-level understanding of the reaction, revealing bond-breaking and bond-forming events that are often impossible to observe directly through experiments. escholarship.orgresearchgate.net
Table 6.4.1: List of Compound Names
| Compound Name |
|---|
| This compound |
| Oxetane |
Research Applications of 5,9 Dioxaspiro 3.5 Nonan 7 Ol and Its Derivatives As Chemical Scaffolds
Role as Versatile Building Blocks in Complex Molecule Synthesis
The 5,9-Dioxaspiro[3.5]nonan-7-ol scaffold serves as a valuable building block in the synthesis of more complex molecules due to its well-defined three-dimensional structure and the presence of a functional handle for further chemical transformations. Spirocyclic systems, in general, are increasingly utilized by medicinal chemists to access novel chemical space. dndi.org The synthesis of functionalized spiro-oxetanes is an active area of research, with various methods being developed to construct these strained ring systems. thieme-connect.combeilstein-journals.org
The utility of spirocyclic building blocks is underscored by their commercial availability and the development of scalable synthetic routes. For instance, the synthesis of related 2,5-dioxaspiro[3.4]octane building blocks has been achieved on a multigram scale, providing a range of derivatives such as carboxylates, alcohols, amines, and halides for further elaboration. nuph.edu.uaresearchgate.net Similarly, this compound, through its hydroxyl group, can be readily converted into a variety of other functional groups, making it a versatile precursor for combinatorial chemistry and the generation of compound libraries. lifechemicals.com The rigid spirocyclic core ensures that substituents are held in specific spatial orientations, which is a desirable feature in the design of molecules that interact with biological targets.
| Derivative Class | Potential Functional Group Transformation | Application in Complex Synthesis |
|---|---|---|
| Ketones | Grignard reaction, Wittig reaction, Reductive amination | Introduction of diverse side chains |
| Amines | Amide coupling, Sulfonylation, N-alkylation | Formation of peptides, sulfonamides, and tertiary amines |
| Carboxylic Acids | Esterification, Amide bond formation | Linkage to other molecules, prodrug synthesis |
| Halides | Nucleophilic substitution, Cross-coupling reactions | Carbon-carbon and carbon-heteroatom bond formation |
Integration into Analogues for Structure-Activity Relationship Studies in Chemical Biology (Academic Focus on Scaffold Function)
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure influences biological activity. elsevierpure.com The incorporation of spirocyclic scaffolds like this compound into bioactive molecules is a powerful strategy in SAR investigations. nih.gov The rigid nature of the spirocycle reduces the conformational flexibility of a molecule, which can lead to a more precise understanding of the optimal spatial arrangement of functional groups required for interaction with a biological target. dndi.org
The oxetane (B1205548) moiety in the 5,9-Dioxaspiro[3.5]nonane scaffold can act as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups. researchgate.netrsc.orgnih.gov This bioisosteric replacement can lead to improvements in physicochemical properties like solubility and metabolic stability without compromising biological activity. u-tokyo.ac.jp By systematically replacing parts of a lead molecule with the this compound scaffold and its derivatives, chemists can probe the importance of steric bulk, polarity, and hydrogen bonding capacity in specific regions of the molecule. For example, a series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated as GPR119 agonists, demonstrating the utility of this spirocyclic core in SAR studies. nih.gov
| Property | Influence of Spirocyclic Scaffold | Impact on SAR |
|---|---|---|
| Conformational Rigidity | Reduces the number of accessible conformations. | Provides a clearer understanding of the bioactive conformation. |
| Three-dimensionality | Introduces a well-defined spatial arrangement of substituents. | Allows for the exploration of three-dimensional pharmacophores. |
| Physicochemical Properties | Can improve solubility, and metabolic stability. | Helps to optimize the drug-like properties of a lead compound. |
| Bioisosterism | Can mimic the spatial and electronic properties of other functional groups. | Enables the fine-tuning of potency and selectivity. nih.gov |
Exploration as Advanced Precursors in Synthetic Organic Chemistry
Beyond its role as a building block for creating diversity, this compound is an advanced precursor for the synthesis of more intricate molecular architectures. The hydroxyl group can be oxidized to the corresponding ketone, which then serves as a key intermediate for a variety of carbon-carbon bond-forming reactions. Alternatively, the alcohol can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.
The strained oxetane ring within the spirocyclic system can also participate in ring-opening reactions under specific conditions, providing access to novel linear or macrocyclic structures. This reactivity, combined with the functionality of the six-membered ring, makes this compound a versatile platform for the development of new synthetic methodologies. The synthesis of spiroketals, which are structurally related to the 5,9-dioxaspiro[3.5]nonane core, often involves the cyclization of dihydroxyketone precursors, highlighting the importance of hydroxyl and ketone functionalities in the synthesis of such bicyclic systems. researchgate.net
Spirocyclic Motifs in Synthetic Analogues of Natural Products Research
Many biologically active natural products contain spirocyclic motifs, including spiroketals, which are a key structural feature of numerous polyether antibiotics and other complex natural products. nih.govnih.govmskcc.org The 5,9-Dioxaspiro[3.5]nonane scaffold can be considered a simplified analogue of these more complex spiroketal systems. The synthesis of natural product analogues is a crucial area of research, as it can lead to the discovery of new therapeutic agents with improved properties compared to the parent natural product. arkat-usa.org
The development of stereoselective methods for the synthesis of spiroketals is a significant challenge in organic synthesis. mskcc.org By using building blocks like this compound, chemists can access spirocyclic cores that can be further elaborated to mimic the structural features of natural products. This approach allows for the systematic variation of substituents on the spirocyclic framework, enabling the exploration of SAR and the identification of the key structural elements responsible for biological activity. The synthesis of analogues of spiroketal-containing natural products has been a driving force for the development of new synthetic methods and strategies. researchgate.netarkat-usa.org The insights gained from studying simpler spirocyclic systems like this compound can be applied to the total synthesis of more complex and medicinally important natural products. rsc.org
Future Perspectives and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies for Spiro[3.5]nonan-7-ol Derivatives
The construction of the spiro[3.5]nonane core, particularly with the specific oxygenation pattern of 5,9-dioxaspiro[3.5]nonan-7-ol, presents a synthetic challenge that invites innovation. Future research will likely focus on developing more efficient and stereoselective methods to access these intricate structures.
One promising direction is the advancement of catalytic stereoselective multicomponent reactions . These reactions, which form multiple bonds in a single operation from three or more starting materials, offer a highly efficient route to complex molecules. researchgate.net The development of novel organocatalysts or transition-metal catalysts could enable the one-pot synthesis of highly functionalized spiro[3.5]nonan-7-ol derivatives with excellent control over the stereochemistry at the spirocenter and other chiral carbons. researchgate.net
Microwave-assisted organic synthesis is another area that holds significant promise for accelerating the synthesis of these spirocycles. nih.govnih.gov By significantly reducing reaction times and often improving yields, microwave irradiation can make the synthesis of spiro[3.5]nonan-7-ol libraries for screening purposes more feasible. nih.govnih.gov The application of green chemistry principles, such as the use of ionic liquids as catalysts under microwave conditions, is also an emerging trend that could lead to more sustainable synthetic routes. nih.govmdpi.com
Furthermore, the development of N-heterocyclic carbene (NHC) organocatalysis presents a powerful tool for the synthesis of complex spiroheterocycles. mdpi.com The unique reactivity of NHC catalysts can be harnessed to construct the spiro[3.5]nonane framework through novel annulation strategies, offering access to a diverse range of derivatives. mdpi.com
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Catalytic Stereoselective Multicomponent Reactions | High efficiency, complexity generation, stereocontrol | Development of novel catalysts, exploration of new reaction pathways |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction conditions, application to library synthesis |
| N-Heterocyclic Carbene (NHC) Organocatalysis | Access to novel disconnections and reactivity | Design of new NHC catalysts, expansion of substrate scope |
Expanding the Scope of Chemical Transformations and Functionalizations
Beyond the initial synthesis of the spiro[3.5]nonan-7-ol core, future research will be dedicated to exploring a wider range of chemical transformations and functionalizations to generate a diverse library of analogues with tailored properties. The hydroxyl group at the 7-position serves as a key handle for such modifications.
Future work will likely involve the derivatization of the hydroxyl group to introduce a variety of functional groups, such as esters, ethers, and amines, to modulate the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for applications in drug discovery, where fine-tuning these properties can significantly impact a compound's pharmacokinetic profile.
Another important avenue will be the functionalization of the tetrahydropyran (B127337) and oxetane (B1205548) rings . This could involve the introduction of substituents through stereoselective methods to create analogues with specific three-dimensional arrangements of functional groups. Such modifications can be critical for optimizing interactions with biological targets. The development of catalytic methods for the late-stage functionalization of the C-H bonds on the spirocyclic scaffold would be particularly valuable for rapidly accessing a wide range of derivatives from a common intermediate.
The exploration of ring-opening reactions of the oxetane moiety could also lead to novel scaffolds. The inherent ring strain of the oxetane can be exploited to undergo regioselective ring-opening with various nucleophiles, providing access to a different class of functionalized tetrahydropyran derivatives.
Application of Advanced Characterization Techniques for Intricate Structural Features and Reaction Pathways
A thorough understanding of the three-dimensional structure and conformational dynamics of spiro[3.5]nonan-7-ol derivatives is essential for establishing structure-activity relationships. Future research will increasingly rely on a suite of advanced characterization techniques to elucidate these intricate features.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy , including techniques like COSY, HSQC, HMBC, and NOESY, will be indispensable for the unambiguous assignment of proton and carbon signals and for determining the relative stereochemistry of the substituents on the spirocyclic framework. rsc.org These techniques can provide crucial insights into the through-bond and through-space correlations between atoms, helping to define the molecule's conformation in solution. Mechanistic studies of synthetic transformations will also benefit from in-situ NMR monitoring to identify reaction intermediates and elucidate reaction pathways. researchgate.net
Single-crystal X-ray crystallography will remain the gold standard for determining the precise three-dimensional structure of these molecules in the solid state. nih.govmdpi.com Obtaining crystal structures of key derivatives will be crucial for validating stereochemical assignments made by NMR and for providing detailed information about bond lengths, bond angles, and intermolecular interactions, which are vital for computational modeling and drug design. nih.govmdpi.com
The combination of these experimental techniques will provide a comprehensive picture of the structural and dynamic properties of spiro[3.5]nonan-7-ol derivatives, which is fundamental for understanding their chemical reactivity and biological activity.
Computational Design and Prediction of Novel Spirocyclic Analogues with Tailored Reactivity
In silico methods are becoming increasingly powerful in modern chemical research, and their application to the study of spiro[3.5]nonan-7-ol derivatives is a promising future direction. Computational chemistry can guide the design of novel analogues with specific, tailored reactivity and properties, thereby accelerating the discovery process.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of these spirocycles. By calculating properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies, researchers can predict the most likely sites for electrophilic or nucleophilic attack and anticipate the outcome of chemical reactions. This predictive power can help in the rational design of synthetic targets with desired reactivity.
Molecular docking and dynamics simulations will be crucial for designing analogues with specific biological activities. nih.govresearchgate.netresearchgate.netmdpi.com By modeling the interactions of virtual libraries of spiro[3.5]nonan-7-ol derivatives with the active sites of biological targets, such as enzymes or receptors, it is possible to identify compounds with high binding affinities and predict their potential as therapeutic agents. These computational screening methods can prioritize the synthesis of the most promising candidates, saving time and resources.
The integration of computational design with synthetic chemistry will create a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. This synergistic approach will be key to unlocking the full potential of the this compound scaffold in the development of new functional molecules.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 5,9-Dioxaspiro[3.5]nonan-7-ol that influence experimental design?
- Methodological Answer: Key properties include molecular weight (142.20 g/mol), logP (0.70), and topological polar surface area (29.50 Ų), which impact solubility, permeability, and reactivity. These parameters guide solvent selection (e.g., polar aprotic solvents for reactions) and chromatographic conditions (e.g., reverse-phase HPLC). H-bond donors (1) and acceptors (2) inform hydrogen-bonding interactions in biological assays .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Assign spirocyclic structure and hydroxyl group position using coupling patterns (e.g., axial vs. equatorial protons).
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺ at m/z 143.10) and fragmentation patterns.
- IR Spectroscopy: Identify hydroxyl stretching (~3200–3600 cm⁻¹). Compare with computational predictions (InChI/SMILES from databases) .
Q. How should researchers assess purity in synthesized this compound samples?
- Methodological Answer: Use HPLC with UV detection (C18 column, acetonitrile/water gradient) for baseline separation. Validate purity (>95%) via peak area normalization. Cross-check with melting point analysis and elemental composition (e.g., HRMS). Reference standards from certified suppliers ensure accuracy .
Advanced Research Questions
Q. How can stereochemical purity be achieved in this compound derivatives?
- Methodological Answer: Employ enantioselective catalysts (e.g., chiral Lewis acids) during cyclization. Monitor stereochemistry via chiral HPLC or X-ray crystallography. For cis-isomers, optimize reaction temperature and solvent polarity to favor specific transition states, as seen in analogous spirocyclic syntheses .
Q. What computational strategies predict the bioactivity of this compound analogs?
- Methodological Answer:
- Molecular Docking: Use crystal structures of target proteins (e.g., enzymes, GPCRs) to model binding poses.
- MD Simulations: Assess binding stability over 100-ns trajectories.
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on the spiro core). Validate with SPR or ITC binding assays .
Q. How to resolve discrepancies between theoretical and experimental LogP values?
- Methodological Answer: Re-evaluate experimental methods (e.g., shake-flask vs. chromatographic LogP). Adjust for ionization states (pH-dependent partitioning) and solvent impurities. Validate with multiple predictive tools (e.g., XLogP vs. ALogP) and compare with structurally similar compounds .
Q. What strategies mitigate oxidative degradation during stability studies?
- Methodological Answer: Store samples under argon at -20°C. Add antioxidants (e.g., BHT at 0.01% w/v) or use lyophilization to reduce hydrolytic pathways. Monitor degradation via LC-MS (e.g., hydroxylation byproducts) and adjust formulation buffers (pH 5–7) .
Q. How to design SAR studies for optimizing bioactivity?
- Methodological Answer:
- Combinatorial Libraries: Vary substituents on the spiro core (e.g., alkyl, aryl, heteroatoms).
- High-Throughput Screening: Test against target panels (e.g., kinase inhibition).
- Free Energy Perturbation (FEP): Predict binding affinity changes for synthetic analogs. Prioritize derivatives with improved selectivity (e.g., spiro[3.5] scaffolds in kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
